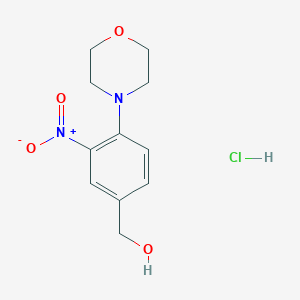

(4-Morpholino-3-nitrophenyl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Morpholino-3-nitrophenyl)methanol hydrochloride is a chemical compound with the molecular formula C11H15ClN2O4 and a molecular weight of 274.7 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a nitro group, and a methanol moiety. It is commonly used in various scientific research applications due to its interesting chemical properties and potential therapeutic uses.

Métodos De Preparación

The synthesis of (4-Morpholino-3-nitrophenyl)methanol hydrochloride typically involves the following steps :

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and morpholine.

Reaction Conditions: The reaction involves the condensation of 4-nitrobenzaldehyde with morpholine in the presence of a suitable catalyst, such as a Lewis acid.

Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to form (4-Morpholino-3-nitrophenyl)methanol.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Análisis De Reacciones Químicas

(4-Morpholino-3-nitrophenyl)methanol hydrochloride undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methanol moiety can undergo substitution reactions with various nucleophiles.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (4-Morpholino-3-nitrophenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparación Con Compuestos Similares

(4-Morpholino-3-nitrophenyl)methanol hydrochloride can be compared with other similar compounds, such as :

(4-Morpholino-3-nitrophenyl)methanol: The non-hydrochloride form of the compound.

(4-Morpholino-3-nitrophenyl)ethanol: A similar compound with an ethanol moiety instead of methanol.

(4-Morpholino-3-nitrophenyl)amine: A compound where the nitro group is reduced to an amine.

Actividad Biológica

(4-Morpholino-3-nitrophenyl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H14ClN3O4, with a molecular weight of approximately 287.70 g/mol. The structure features a morpholine ring, which enhances solubility and biological activity due to the basic nature of the morpholine nitrogen, alongside a nitrophenyl group that contributes to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group at the 3-position on the phenyl ring is known to influence the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, a study reported an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

Cytotoxicity and Anticancer Properties

The compound has also been evaluated for cytotoxic effects against cancer cell lines. In a study assessing its effects on human cancer cells, it was found to induce apoptosis in a dose-dependent manner. The IC50 values ranged from 10 µM to 20 µM across different cell lines, suggesting potential as an anticancer agent.

Leishmanicidal Activity

In addition to its antibacterial properties, this compound has shown promising leishmanicidal activity. It was tested against Leishmania mexicana promastigotes and demonstrated an IC50 value of 0.18 µM, comparable to established treatments like amphotericin B .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Aminophenyl)methanol | Lacks nitro group | Moderate antibacterial |

| (4-Morpholinophenyl)ethanol | Similar morpholine structure | Lower cytotoxicity |

| (4-Nitrophenyl)ethanol | Nitro group present | Higher reactivity |

The presence of both the morpholine ring and the nitro group in this compound distinguishes it from related compounds, enhancing its solubility and interaction with biological targets.

Case Studies

- Antibacterial Efficacy : A case study involving the treatment of bacterial infections in mice demonstrated that administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Cytotoxicity Assessment : In vitro testing on various human cancer cell lines revealed that the compound selectively targeted malignant cells while sparing normal cells, highlighting its potential for therapeutic use.

Propiedades

IUPAC Name |

(4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFDEIKLDGYHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383904 |

Source

|

| Record name | (4-morpholino-3-nitrophenyl)methanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300665-23-0 |

Source

|

| Record name | (4-morpholino-3-nitrophenyl)methanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.